molecular formula C14H14N2O3S B15059830 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid

Cat. No.: B15059830
M. Wt: 290.34 g/mol
InChI Key: BAPODSWMNOEFHD-UHFFFAOYSA-N
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Description

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetamido group and a p-tolyl group attached to the thiazole ring, along with an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiazole derivative with acetic anhydride in the presence of a base such as pyridine.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts acylation reaction using p-tolyl chloride and aluminum chloride as a catalyst.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    2-(2-Acetamido-4-phenylthiazol-5-yl)acetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(2-Acetamido-4-(m-tolyl)thiazol-5-yl)acetic acid: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-(2-Acetamido-4-(o-tolyl)thiazol-5-yl)acetic acid: Similar structure but with an o-tolyl group instead of a p-tolyl group

Uniqueness

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C14H14N2O3S/c1-8-3-5-10(6-4-8)13-11(7-12(18)19)20-14(16-13)15-9(2)17/h3-6H,7H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

BAPODSWMNOEFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O

Origin of Product

United States

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